2-(2,2-Difluoroethoxy)-3-iodopyridine
Description
2-(2,2-Difluoroethoxy)-3-iodopyridine is a halogenated pyridine derivative characterized by a difluoroethoxy group at the 2-position and an iodine atom at the 3-position of the pyridine ring. The iodine substituent enhances reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2INO/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBHIDNDVYVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of nucleophiles . The reaction conditions often involve the use of organic solvents and bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the substituents.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Scientific Research Applications
2-(2,2-Difluoroethoxy)-3-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique properties of the compound make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-3-iodopyridine involves its interaction with molecular targets through its functional groups. The 2,2-difluoroethoxy group can act as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of the compound for its targets. The iodide group can participate in halogen bonding, further stabilizing the interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2,2-Difluoroethoxy)-3-iodopyridine with key analogs, focusing on substituents, molecular properties, and applications:
*Estimated based on analogous structures.
Key Findings:
Reactivity: Iodine vs. Bromine: The iodine atom in this compound offers superior reactivity in cross-coupling reactions compared to brominated analogs like 2-Bromo-3-difluoromethoxy-6-iodopyridine, enabling efficient C–C bond formation in drug discovery . Fluorinated Ethers: The difluoroethoxy group (-OCH₂CF₂) increases metabolic stability relative to non-fluorinated ethers, as seen in fluorinated pyridine metabolites (e.g., difluoroacetic acid in soil systems) .
Electronic Effects :
- The electron-withdrawing nature of -OCH₂CF₂ reduces electron density at the pyridine ring compared to trifluoroethoxy (-OCH₂CF₃) or methoxy (-OCH₃) groups, affecting regioselectivity in electrophilic substitutions .
Applications :
- Pharmaceuticals : 2-Fluoro-3-iodopyridine (lacking the difluoroethoxy group) is used in antiviral agents, whereas this compound’s bulkier substituent may improve target binding in kinase inhibitors .
- Agrochemicals : Fluorinated pyridines like 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid () are precursors to insecticides, suggesting similar utility for the iodinated analog .
Stability and Degradation :
- Difluoroethoxy groups are prone to oxidative degradation in biological systems, forming metabolites like difluoroacetic acid (DFA), as observed in flupyradifurone breakdown .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-3-iodopyridine, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 3-iodopyridin-2-ol reacts with 2,2-difluoroethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Heating (80–100°C) ensures sufficient activation energy for the substitution. Post-reaction purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) .
- Key Parameters : Solvent choice, base strength, reaction time, and temperature significantly impact yield. Side reactions, such as hydrolysis of the difluoroethoxy group, must be minimized by anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- Infrared Spectroscopy (IR) : Detection of C-O-C (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What stability considerations apply to this compound during storage and handling?
- Storage : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the difluoroethoxy group may hydrolyze .
- Handling : Use anhydrous solvents in reactions to minimize decomposition. Monitor for iodine loss under acidic or high-temperature conditions .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 2,2-difluoroethoxy group into pyridine derivatives?
- Optimization Strategies :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated intermediates .
- Solvent Effects : Test DMSO for improved solubility of pyridine intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield .
Q. How can contradictory reactivity data between this compound and structural analogs be resolved?
- Case Study : If analog 3-Chloro-2-(2,2-difluoroethoxy)aniline shows higher electrophilicity, perform DFT calculations to compare charge distribution. The iodine atom in the target compound may sterically hinder nucleophilic attack, unlike chlorine in analogs .
- Experimental Validation : Conduct competitive reactions with nucleophiles (e.g., NaSMe) to quantify relative reactivity .
Q. What strategies mitigate halogen exchange risks during cross-coupling reactions involving the iodo substituent?
- Preventive Measures :
- Catalyst Selection : Use PdCl₂(dppf) to suppress undesired transmetalation.
- Low-Temperature Coupling : Perform Suzuki-Miyaura reactions at 60°C to minimize iodine loss.
- Additives : Add KI (1 eq.) to stabilize the iodo group during Stille couplings .
Q. How to design bioactivity studies for this compound, given its structural similarity to agrochemical intermediates?
- Biological Targets : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).
- Assay Design :
- In Vitro Inhibition : Test against acetylcholinesterase (Ellman’s method) and bacterial FabH (NADH-coupled assay).
- SAR Analysis : Compare with 3-iodopyridine derivatives lacking the difluoroethoxy group to isolate functional group contributions .
Regulatory and Safety Considerations
Q. What regulatory compliance steps are required for synthesizing and shipping this compound internationally?
- Regulatory Codes : Classify under HS 2933.39.50 (heterocyclic compounds with iodine substituents) for customs. Ensure Material Safety Data Sheets (MSDS) include GHS hazard codes for acute toxicity (Category 4) and environmental hazards .
- Documentation : Provide Certificates of Analysis (CoA) detailing purity, NMR/MS data, and storage conditions for international shipments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
